6-methyl-4-((1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
Descripción
Propiedades
IUPAC Name |
6-methyl-4-[1-(2-phenyltriazole-4-carbonyl)pyrrolidin-3-yl]oxypyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-9-16(10-18(24)26-13)27-15-7-8-22(12-15)19(25)17-11-20-23(21-17)14-5-3-2-4-6-14/h2-6,9-11,15H,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBWDOZIRCUMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogs of Pyran-2-one Derivatives
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (Compound 7)
- Source: Synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with 1-aryl-2-(dimethylaminomethyl)prop-2-en-1-ones .
- Key Differences :
- The 4-position substituent is a benzoylallyl group instead of the triazole-pyrrolidine system.
- Lacks the triazole’s hydrogen-bonding capability but retains conjugated π-systems for hydrophobic interactions.
- Lower molecular weight (MW ≈ 286 g/mol) compared to the target compound (estimated MW > 400 g/mol).
- Reactivity: Undergoes nucleophilic additions at the enone double bond, unlike the target compound’s stable triazole-pyrrolidine substituent .
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a)
- Source: Derived from malononitrile and pyrazole intermediates under reflux conditions .
- Key Differences: Features amino and cyano groups at positions 2 and 5, introducing strong electron-withdrawing effects. The 4-phenyl group enhances hydrophobicity, contrasting with the target compound’s polar triazole-pyrrolidine substituent.
- Applications : Likely exhibits distinct electronic properties suitable for optoelectronic materials, whereas the target compound’s triazole may favor biological targeting.
Bis[2-amino-6-(aryl)nicotinonitrile] Derivatives (4a–c)
- Source: Synthesized from α,β-unsaturated ketones and malononitrile .
- Key Differences :
- Dual pyridine-3-carbonitrile systems connected via a pyrazole spacer.
- Higher rigidity and planarity compared to the target compound’s flexible pyrrolidine linkage.
- Bioactivity : Demonstrated antimicrobial activity, suggesting that the target compound’s triazole group could similarly enhance biological interactions .
Comparative Data Table
Q & A
Q. How does the triazole-pyrrolidine moiety influence the compound’s conformational flexibility?
Q. What spectroscopic techniques differentiate between keto-enol tautomers of the pyran-2-one core?
- Methodology :
- ¹³C NMR : The keto form shows a carbonyl signal at ~200 ppm, while the enol form exhibits a conjugated system with downfield shifts (~180 ppm).
- UV-Vis : Enol tautomers display a bathochromic shift due to extended conjugation .
Theoretical Frameworks
Q. How to link the compound’s design to broader pharmacological hypotheses (e.g., kinase inhibition)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
